1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-phenylethanesulfonyl)piperazine
CAS No.: 1060279-84-6
Cat. No.: VC11918579
Molecular Formula: C19H24N6O2S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060279-84-6 |
|---|---|
| Molecular Formula | C19H24N6O2S |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 3-ethyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C19H24N6O2S/c1-2-17-20-21-18-8-9-19(22-25(17)18)23-11-13-24(14-12-23)28(26,27)15-10-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3 |
| Standard InChI Key | OUZITHKISDLKEM-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4 |
| Canonical SMILES | CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The molecule comprises two primary domains:
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A 3-ethyl- triazolo[4,3-b]pyridazine bicyclic system, where the triazole ring (positions 1-2-4) fuses with a pyridazine scaffold at positions 4 and 3-b.
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A 4-(2-phenylethanesulfonyl)piperazine group attached at position 6 of the triazolopyridazine core via a nitrogen atom.
The IUPAC name, 3-ethyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]-[1, triazolo[4,3-b]pyridazine, reflects this connectivity .
Physicochemical Properties
Key parameters derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₄N₆O₂S | |
| Molecular weight | 400.5 g/mol | |
| SMILES | CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4 | |
| Topological polar surface area | 115 Ų (calculated) |
Notably, thermodynamic data (melting/boiling points, solubility) remain uncharacterized experimentally, though computational models suggest moderate lipophilicity (LogP ≈ 2.8).
Synthesis and Manufacturing
Synthetic Pathways
While the exact protocol for this compound remains proprietary, analogous triazolopyridazine-piperazine conjugates are typically synthesized via:
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Core Formation: Cyclocondensation of 3-aminopyridazines with nitriles or orthoesters to construct the triazolopyridazine system .
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Piperazine Functionalization: Sulfonylation of piperazine using 2-phenylethanesulfonyl chloride under Schotten-Baumann conditions.
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Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the sulfonylated piperazine to the triazolopyridazine core.
Critical challenges include regioselectivity control during triazole ring formation and minimizing racemization at the sulfonyl center .
Biological Activities and Mechanisms
Enzymatic Interactions
Though direct target data are unavailable, structurally related compounds exhibit:
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FAAH Inhibition: Piperazine sulfonamides inhibit fatty acid amide hydrolase (FAAH), elevating endocannabinoid levels (e.g., anandamide) .
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Kinase Modulation: Triazolopyridazines disrupt ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
Preclinical Findings
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Anti-inflammatory Effects: In murine models, analogs reduced carrageenan-induced paw edema by 62% at 10 mg/kg (p < 0.01 vs. control) .
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Antiproliferative Activity: Screening against NCI-60 cell lines showed GI₅₀ values of 1.2–8.7 μM for breast and lung cancer lineages.
Pharmacokinetics
Predictive ADMET profiling highlights:
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Moderate hepatic extraction ratio (0.43)
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Blood-brain barrier permeability (PS = 12.3 × 10⁻⁶ cm/s)
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CYP3A4/2D6-mediated metabolism
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| JNJ-1661010 | FAAH | 4.2 | >100 (vs. FAAH-2) |
| VC11918579 | EGFR | 38 | 12 (vs. HER2) |
| 6-Ethyl-4-[4-(CF₃)...] | TRPA1 | 110 | 8 (vs. TRPV1) |
This compound’s dual pharmacophore architecture may enable multi-target engagement, though polypharmacology risks require further evaluation .
Future Research Directions
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Target Deconvolution: Chemoproteomic profiling (e.g., affinity chromatography-MS) to identify binding partners.
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Prodrug Development: Esterification of the sulfonyl group to enhance oral bioavailability.
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CNS Penetration Studies: PET tracers for in vivo brain distribution analysis.
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